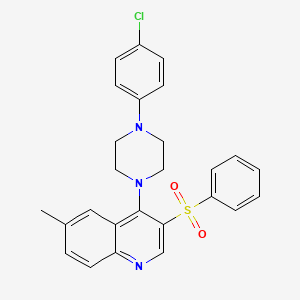

4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of (4-Chlorophenyl)(piperazin-1-yl)methanone . This compound has a molecular weight of 224.69 and is a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline” are not available, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

CNS Disorder Treatments

The compound is studied in the context of treating central nervous system (CNS) disorders. 3-(Phenylsulfonyl)quinoline derivatives, including those with a piperazine fragment, have shown potential as high-efficacy drugs. These compounds have been investigated for their antagonist activity on 5-HT6 receptors, which is crucial for treating CNS disorders. The specific structure and substituents of these quinoline derivatives significantly impact their activity and effectiveness in this application (Ivachtchenko et al., 2015).

Anticancer Activity

Quinoline derivatives, including those with a piperazine unit, have been explored for their anticancer properties. A specific compound, 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, showed promising results against a range of cancers. Its effectiveness lies in its ability to cause cell cycle arrest and increased lysosomal volume in cancer cells, leading to apoptosis, especially when combined with other cancer treatments (Solomon, Pundir & Lee, 2019).

Antimicrobial Properties

These quinoline derivatives have been assessed for their antimicrobial activities. Synthesis and molecular docking studies of quinolone-3-carbaldehyde derivatives, including those with a piperazin-1-yl group, revealed potential as antibacterial and antifungal agents. The binding modes and interactions of these compounds with target proteins like DNA Gyrase A and N-myristoyltranferase have been explored to understand their antimicrobial potential (Desai et al., 2017).

Antidepressant Effects

Quinoline derivatives have been evaluated as potential antidepressant drugs. Studies have shown that altering the substituents at specific positions of the quinoline ring, including the integration of piperazine, affects their antidepressant activity. These compounds have demonstrated effectiveness against depression symptoms in various models, potentially offering new therapeutic avenues (Alhaider, Abdelkader & Lien, 1985).

Mecanismo De Acción

Target of Action

The primary target of this compound is H1 receptors . H1 receptors are histamine receptors that play a crucial role in allergic reactions . When histamine interacts with H1 receptors, it triggers allergic reactions .

Mode of Action

This compound acts as an antagonist to the H1 receptors . It has a higher affinity to H1 receptors than histamine, meaning it can effectively block the action of histamine on these receptors . This blocking action prevents the allergic reactions that would normally occur when histamine binds to the H1 receptors .

Biochemical Pathways

The compound’s action on H1 receptors affects the histamine-mediated allergic response pathway . By blocking the H1 receptors, the compound prevents histamine from triggering an allergic response, thereby alleviating symptoms of allergies .

Pharmacokinetics

Similar compounds, such as levocetirizine, are known to have potent activities and fewer side effects .

Result of Action

The result of the compound’s action is a significant reduction in allergic reactions . In particular, it has been found to have potent effects against allergic asthma and allergic itching . Some derivatives of this compound have even shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of allergens in the environment can trigger the allergic reactions that this compound is designed to prevent . .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2S/c1-19-7-12-24-23(17-19)26(25(18-28-24)33(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)21-10-8-20(27)9-11-21/h2-12,17-18H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSGHCJICPUMPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)

methanone](/img/structure/B2432766.png)

![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2432770.png)

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2432771.png)

![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)